molecular formula C13H19FN2O B3230650 (S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide CAS No. 1309021-83-7

(S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B3230650
CAS No.: 1309021-83-7
M. Wt: 238.3 g/mol
InChI Key: DFYHRFLVRGNCCJ-LBPRGKRZSA-N
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Description

(S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide is a chiral amide compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a fluorine atom in the benzyl group and the chiral center at the 2-amino position contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzyl chloride and 2-amino-3,N-dimethylbutyramide.

    Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes nucleophilic substitution with 2-amino-3,N-dimethylbutyramide in the presence of a base such as sodium hydride or potassium carbonate.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The fluorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide, and tetrahydrofuran.

Major Products Formed

    Oxidation: Corresponding amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activities, including enzyme inhibition and receptor binding.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including chiral ligands and catalysts.

    Material Science: The compound is explored for its use in the development of novel materials with specific properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the benzyl group enhances its binding affinity and selectivity towards these targets. The chiral center at the 2-amino position contributes to its stereospecific interactions, leading to distinct biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-N-benzyl-3,N-dimethyl-butyramide: Lacks the fluorine atom in the benzyl group.

    (S)-2-Amino-N-(4-fluoro-benzyl)-3,N-dimethyl-butyramide: Has the fluorine atom at the para position instead of the meta position.

    ®-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide: The enantiomer of the compound with the opposite chiral configuration.

Uniqueness

(S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide is unique due to the specific positioning of the fluorine atom in the benzyl group and the chiral center at the 2-amino position. These structural features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various research applications.

Properties

IUPAC Name

(2S)-2-amino-N-[(3-fluorophenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-9(2)12(15)13(17)16(3)8-10-5-4-6-11(14)7-10/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYHRFLVRGNCCJ-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=CC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=CC(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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